N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3,4-difluorophenyl)oxalamide N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3,4-difluorophenyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 920370-67-8
VCID: VC4139754
InChI: InChI=1S/C16H18F2N2O2/c17-13-7-6-12(10-14(13)18)20-16(22)15(21)19-9-8-11-4-2-1-3-5-11/h4,6-7,10H,1-3,5,8-9H2,(H,19,21)(H,20,22)
SMILES: C1CCC(=CC1)CCNC(=O)C(=O)NC2=CC(=C(C=C2)F)F
Molecular Formula: C16H18F2N2O2
Molecular Weight: 308.329

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3,4-difluorophenyl)oxalamide

CAS No.: 920370-67-8

Cat. No.: VC4139754

Molecular Formula: C16H18F2N2O2

Molecular Weight: 308.329

* For research use only. Not for human or veterinary use.

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3,4-difluorophenyl)oxalamide - 920370-67-8

Specification

CAS No. 920370-67-8
Molecular Formula C16H18F2N2O2
Molecular Weight 308.329
IUPAC Name N-[2-(cyclohexen-1-yl)ethyl]-N'-(3,4-difluorophenyl)oxamide
Standard InChI InChI=1S/C16H18F2N2O2/c17-13-7-6-12(10-14(13)18)20-16(22)15(21)19-9-8-11-4-2-1-3-5-11/h4,6-7,10H,1-3,5,8-9H2,(H,19,21)(H,20,22)
Standard InChI Key KNIIJYSQXLLDKA-UHFFFAOYSA-N
SMILES C1CCC(=CC1)CCNC(=O)C(=O)NC2=CC(=C(C=C2)F)F

Introduction

Synthesis

The synthesis of such compounds typically involves:

  • Preparation of the Oxalamide Core: Reaction of oxalyl chloride with amines under controlled conditions.

  • Substitution with Cyclohexenyl and Difluorophenyl Groups: Sequential addition of specific amine derivatives, such as cyclohexenylethylamine and 3,4-difluoroaniline.

These reactions are usually performed in an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

Medicinal Chemistry

Oxalamide derivatives are widely studied for their pharmacological properties:

  • Anticancer Activity: Structural analogs have shown activity against various cancer cell lines due to their ability to inhibit key enzymes or receptors.

  • Antimicrobial Properties: Similar compounds exhibit antibacterial and antifungal activity by disrupting microbial cell walls or inhibiting essential enzymes.

Material Science

The rigid structure of oxalamides makes them useful in designing supramolecular assemblies, polymers, or liquid crystals with specific mechanical or thermal properties.

Characterization Techniques

To confirm the structure and purity of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3,4-difluorophenyl)oxalamide, the following methods are employed:

TechniquePurpose
NMR SpectroscopyConfirms the chemical environment of protons (¹H) and carbons (¹³C).
Mass Spectrometry (MS)Determines molecular weight and fragmentation patterns.
Infrared Spectroscopy (IR)Identifies functional groups through characteristic vibrations (e.g., C=O stretch).
X-ray CrystallographyProvides detailed information on molecular geometry and packing.

Research Findings

While specific studies on this exact compound may not be readily available, related oxalamides have demonstrated:

  • High binding affinity to biological targets such as enzymes or receptors due to hydrogen bonding and π-stacking interactions.

  • Favorable pharmacokinetic properties when evaluated using tools like SwissADME.

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